Pinacidil monohydrate
Overview
Description
Pinacidil monohydrate is a cyanoguanidine drug known for its ability to open ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles. This compound is primarily used as an antihypertensive agent due to its effectiveness in reducing blood pressure and peripheral resistance .
Mechanism of Action
Target of Action
Pinacidil monohydrate primarily targets ATP-sensitive potassium channels (KATP channels) . These channels play a crucial role in regulating the membrane potential and cellular excitability of various cells, including vascular smooth muscle cells .
Mode of Action
This compound acts by opening ATP-sensitive potassium channels . This action leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane . The hyperpolarization indirectly causes a net reduction in intracellular calcium, leading to relaxation of vascular smooth muscle .
Biochemical Pathways
The opening of KATP channels by this compound leads to the activation of the NO/cGMP/PKG signaling pathway . This pathway plays a significant role in regulating vascular tone and blood pressure .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, showing a plasma half-life of approximately 30 minutes in rats, dogs, and humans . The major biotransformation product of pinacidil in these species is pinacidil-N-oxide, and renal excretion is the main elimination pathway for both agents .
Result of Action
The activation of KATP channels by this compound leads to peripheral vasodilation of arterioles . This vasodilation decreases peripheral vascular resistance, resulting in a reduction in blood pressure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, such as diuretics, can enhance the efficacy of pinacidil and reduce the incidence of adverse effects, such as peripheral edema . Furthermore, the physiological state of the patient, including renal function, can impact the drug’s action and metabolism .
Biochemical Analysis
Biochemical Properties
Pinacidil monohydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with ATP-sensitive potassium channels (KATP channels), which are found in the plasma membrane and mitochondria of cells . By opening these channels, this compound facilitates potassium efflux, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle . This interaction is essential for its vasodilatory effects and its ability to reduce peripheral vascular resistance.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cardiac ventricular myocytes, it has been shown to stimulate the Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway . This stimulation helps in managing conditions such as hypertension, ischemia/reperfusion injury, and arrhythmia by abolishing early afterdepolarizations and delayed afterdepolarizations . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of KATP channels and associated signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a nonselective opener of ATP-sensitive potassium channels . By binding to these channels, this compound induces potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in intracellular calcium levels . This process results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance . Additionally, this compound activates the NO/cGMP/PKG signaling pathway, further enhancing its cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed after oral administration, with peak plasma levels occurring within 30 to 60 minutes . Its plasma half-life is approximately 30 minutes in rats, dogs, and humans . Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods, although some adverse effects such as headache, edema, and palpitations may occur . The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In normotensive, renal hypertensive, spontaneously hypertensive, and neurogenic hypertensive rats, as well as in anesthetized cats and dogs, this compound dose-dependently decreases blood pressure by reducing total peripheral resistance and inducing reflex tachycardia . At higher doses, toxic or adverse effects such as severe hypotension and tachycardia may be observed . Understanding the dosage effects is essential for optimizing the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its biotransformation to pinacidil-N-oxide . This metabolite is less potent than this compound as an antihypertensive agent and exhibits significantly lower vasodilatory effects in vitro . The primary route of elimination for both this compound and its metabolite is renal excretion . The interaction of this compound with enzymes and cofactors involved in its metabolism is critical for understanding its pharmacokinetics and therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution ranging from 1.1 to 1.4 L/kg and exhibits plasma protein binding of approximately 39% to 65% . The compound is rapidly absorbed after oral administration, with peak plasma levels occurring within 30 to 60 minutes . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with ATP-sensitive potassium channels in the plasma membrane and mitochondria . This localization is crucial for its activity and function, as it allows this compound to modulate potassium efflux and intracellular calcium levels effectively . Additionally, the targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pinacidil involves the condensation of 4-isothiocyanatopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide. Finally, the addition of cyanamide results in the formation of pinacidil .
Industrial Production Methods: Industrial production of pinacidil monohydrate follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Pinacidil monohydrate undergoes various chemical reactions, including:
Oxidation: Pinacidil can be oxidized to form pinacidil-N-oxide, which is less potent as an antihypertensive agent.
Reduction: Reduction reactions are less common for pinacidil due to its stable structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and amines are used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Pinacidil-N-oxide.
Substitution: Various substituted derivatives of pinacidil, depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Minoxidil: Another potassium channel opener used as an antihypertensive agent and for hair growth stimulation.
Diazoxide: A potassium channel opener used to treat hypoglycemia and hypertension.
Nicorandil: A potassium channel opener with both vasodilatory and anti-anginal properties.
Comparison:
Pinacidil vs. Minoxidil: Pinacidil is more potent in terms of its antihypertensive effects but does not have the hair growth-stimulating properties of minoxidil.
Pinacidil vs. Diazoxide: Both compounds are effective antihypertensive agents, but diazoxide is also used to manage hypoglycemia, which is not a property of pinacidil.
Pinacidil vs. Nicorandil: While both compounds are potassium channel openers, nicorandil also has nitrate-like properties, making it effective in treating angina.
Pinacidil monohydrate stands out due to its specific action on ATP-sensitive potassium channels and its potent antihypertensive effects, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60560-33-0 (anhydrous) | |
Record name | Pinacidil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045682 | |
Record name | Pinacidil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85371-64-8 | |
Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinacidil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacidil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pinacidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINACIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pinacidil Monohydrate as an antihypertensive agent?
A1: this compound is a direct-acting vasodilator, meaning it relaxes the smooth muscle in blood vessels to lower blood pressure. Unlike other vasodilators like Minoxidil and Hydralazine, this compound does not require metabolic activation or indirect effects to exert its antihypertensive activity []. It achieves this by inhibiting the contractile responses of arterial and other smooth muscle, leading to decreased total peripheral resistance and a subsequent decrease in blood pressure []. This effect is independent of the endothelium and does not involve calcium channel blockade, cyclooxygenase activation, or adenosine formation [].
Q2: How is this compound absorbed and metabolized in the body?
A2: this compound is rapidly and almost completely absorbed after oral administration, reaching peak plasma levels within 30 to 60 minutes [, ]. The bioavailability in rats is around 80%, suggesting a first-pass effect in this species []. The primary route of elimination is renal excretion, with about 80-90% of the administered dose excreted within 24 hours []. The major metabolite in rats, dogs, and humans is Pinacidil-N-oxide, which exhibits significantly lower antihypertensive potency compared to the parent drug [].
Q3: Are there any transdermal delivery systems being researched for this compound?
A3: Yes, researchers are exploring transdermal drug delivery systems for this compound as a potential alternative to oral administration [, , , ]. Studies have investigated the use of polymeric films composed of Eudragit RL 100 and polyvinyl acetate for this purpose []. These films demonstrated promising results in terms of drug release and skin permeation, suggesting their potential for developing a matrix-type transdermal therapeutic system for this compound [].
Q4: What are the advantages of developing a transdermal delivery system for this compound?
A4: Transdermal delivery systems offer several potential advantages compared to oral administration, including:
- Sustained drug release: This could lead to more consistent blood pressure control with a single application []. One study showed that a single transdermal patch application effectively controlled hypertension in rats for 48 hours [].
- Improved patient compliance: Transdermal patches can enhance patient adherence to medication regimens due to their ease of use and less frequent dosing compared to oral formulations [].
- Reduced side effects: By bypassing the first-pass metabolism in the liver, transdermal delivery may minimize some systemic side effects associated with oral this compound administration [].
Q5: What analytical methods are used to quantify this compound in biological samples?
A5: A validated high-performance liquid chromatography (HPLC) method has been developed for the quantification of this compound in human plasma []. This method utilizes a C18 column with acetonitrile-water-triethylamine as the mobile phase and this compound as the internal standard []. It provides sensitive detection with a limit of quantification of 20 ng/mL and demonstrates good accuracy, precision, and recovery [].
Q6: What is the significance of studying the structure-activity relationship (SAR) of this compound?
A6: Understanding the SAR of this compound is crucial for designing new analogs with improved pharmacological properties. By investigating how structural modifications impact the compound's activity, potency, and selectivity, researchers can develop novel antihypertensive agents with potentially enhanced efficacy and reduced side effects. While the provided abstracts don't directly delve into specific SAR studies, they lay the groundwork by characterizing the drug's activity and pharmacokinetic profile [, ]. This information can serve as a foundation for future SAR investigations.
Q7: What are the future research directions for this compound?
A7: Future research on this compound could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.